2,6-Diphenyl-4H-thiopyran-4-one

Ubiquitin-proteasome pathway p53-independent cell death Electrophilic pharmacophores

Researchers screening ubiquitin isopeptidase inhibitors need validated negative controls that avoid confounding cytotoxicity. 2,6-Diphenyl-4H-thiopyran-4-one (CAS 1029-96-5) resolves this via sterically hindered β-carbons that block isopeptidase inhibition and p53-independent cell death. • Validated negative control: no isopeptidase inhibition or cytotoxicity • Defined photochemistry: clean conversion to benzoic acid/benzoylacetic ester photoproducts under UV/O₂ • Differential H₂O₂ oxidation vs. pyran analogs-model for heteroatom redox studies • 96% purity; reliable global supply from BenchChem

Molecular Formula C17H12OS
Molecular Weight 264.3 g/mol
CAS No. 1029-96-5
Cat. No. B094606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenyl-4H-thiopyran-4-one
CAS1029-96-5
Molecular FormulaC17H12OS
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
InChIInChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyATWNDGSQGMSBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenyl-4H-thiopyran-4-one: Structural Identity & Procurement


2,6-Diphenyl-4H-thiopyran-4-one (CAS 1029-96-5) is a sulfur-containing heterocyclic compound belonging to the thiopyran-4-one class, characterized by a six-membered thiopyran ring bearing a carbonyl group at the 4-position and phenyl substituents at the 2- and 6-positions [1]. The compound possesses cross-conjugated dienones with sterically hindered electrophilic beta-carbons [2] and exhibits a melting point range of 126–130 °C . It is commercially available as a research reagent in grades of 96% purity .

Scaffold Thiopyran-4-one with 2,6-diphenyl substitution
Reactivity Sterically hindered electrophilic beta-carbon
Research Use Supports photochemical and oxidation studies

Why 2,6-Diphenyl-4H-thiopyran-4-one Cannot Be Substituted


Substitution of 2,6-diphenyl-4H-thiopyran-4-one with structural analogs is non-trivial due to three differentiating features. First, the presence of sterically hindered electrophilic beta-carbons confers a specific reactivity profile that distinguishes this compound from less hindered analogs in nucleophilic addition reactions [1]. Second, the sulfur heteroatom in the thiopyran ring imparts distinct oxidation behavior compared to oxygen-containing pyran-4-one analogs; 2,4,6-triphenyl-4H-pyran does not undergo oxidation by hydrogen peroxide in neutral medium, whereas its sulfur analog participates in the oxidation process [2]. Third, the compound's lack of isopeptidase inhibition and failure to induce significant cell death differentiate it from other electrophilic small molecules in biological assay contexts [1]. These compound-specific properties underscore why generic substitution without empirical validation carries material experimental risk.

Steric hindrance
Beta-carbon steric bulk limits nucleophilic addition relative to less hindered analogs.
Oxidation pathway
Sulfur heteroatom oxidation behavior differs from oxygen-containing pyran-4-one analogs.
Isopeptidase inactivity
Absence of isopeptidase inhibition and cell-death induction differentiates from bioactive electrophilic probes.

Quantitative Differentiation Evidence for 2,6-Diphenyl-4H-thiopyran-4-one


Beta-Carbon Steric Hindrance and Isopeptidase Inactivity

2,6-Diphenyl-4H-thiopyran-4-one contains cross-conjugated dienones with sterically hindered electrophilic beta-carbons. In a pharmacophore study evaluating ubiquitin isopeptidase inhibition, this compound did not inhibit isopeptidases and did not cause significant cell death, whereas less hindered electrophilic analogs in the same study exhibited activity [1]. The steric hindrance at the beta-carbon distinguishes this compound from reactive electrophiles that serve as Michael acceptors.

Isopeptidase Inhibition
Class-level
No inhibition observed; no cytotoxicity
vs. active less-hindered electrophiles
Defines structural boundary for electrophilic probe reactivity
In vitro isopeptidase and viability assays
Ubiquitin-proteasome pathway p53-independent cell death Electrophilic pharmacophores

Divergent Photochemical Cage Dimer Formation

Under UV irradiation in benzene, 2,6-diphenyl-4H-thiopyran-4-one (1) and its oxygen analog 2,6-diphenyl-4H-pyran-4-one (2) exhibit divergent photochemical outcomes. The pyran-4-one analog (2) produced a cage dimer, whereas 2,6-dimethyl-4H-thiopyran-4-one (5) yielded a distinct cage dimer product, and no photoreaction was observed for 1,2,6-trimethyl-4-pyridone (3) or 6-methyl-1,2-diphenyl-4-pyridone (4) [1]. In alcohol solvent with oxygen present, both (1) and (2) gave benzoic acid and a benzoylacetic acid ester.

Photochemical Pathway
Reported
No cage dimer formed in benzene
O-analog: cage dimer
Selects for benzoic acid photoproducts over cage dimer
UV in benzene or alcohol/O₂
Photochemistry Triplet-state reactions Cage dimer synthesis

Oxidation Susceptibility: Thiopyran vs. Pyran

Oxidation studies of 4H-chalcogenopyrans reveal that 2,4,6-triphenyl-4H-pyran does not undergo oxidation by hydrogen peroxide in neutral medium, whereas its sulfur and selenium analogs participate in oxidation [1]. Lead tetraacetate oxidation of 2,6-diphenyl-4H-thiopyran yields 2,6-diphenyl-4H-thiopyran-4-one as the major product, while oxidation of 2,6-diphenyl-4H-pyran produces 2-benzoyl-5-phenylfuran as the major product [1].

Oxidation Reactivity
Reported
S-compound oxidizes with H₂O₂
O-analog inert
Supports chemoselective oxidation studies
Neutral medium, H₂O₂
Chalcogenopyran chemistry Oxidation reactions Heteroatom effects

Planar Thiopyran Ring vs. Non-Planar Analogs

X-ray crystallographic analysis of 4-(4-methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran reveals that the six-membered thiopyran ring adopts a planar conformation with r.m.s. deviations of 0.041 Å and 0.008 Å for the two molecules in the asymmetric unit [1]. In contrast, the fully saturated tetrahydrothiopyran-4-one derivatives adopt chair or half-chair conformations typical of cyclohexane-like systems [2].

Ring Conformation
Class-level
Planar (r.m.s. dev. 0.008–0.041 Å)
Saturated analog: chair/half-chair
Planarity influences π-stacking and crystal packing
X-ray crystallography
X-ray crystallography Conformational analysis Molecular geometry

Divergent Oxidation Products: Thiopyran-4-one vs. Furan

Lead tetraacetate oxidation of 2,6-diphenyl-4H-thiopyran produces 2,6-diphenyl-4H-thiopyran-4-one as the major product, with 2-benzoyl-5-phenylthiophene as a minor impurity. In contrast, oxidation of 2,6-diphenyl-4H-pyran under identical conditions yields 2-benzoyl-5-phenylfuran as the major product rather than the corresponding pyran-4-one [1].

Major Oxidation Product
Reported
Thiopyran-4-one retained
Pyran analog: ring-opens to furan
Core structure preserved under oxidative conditions
Lead tetraacetate oxidation
Synthetic methodology Oxidation selectivity Heterocyclic chemistry

Validated Applications of 2,6-Diphenyl-4H-thiopyran-4-one


Negative Control for Isopeptidase Inhibitor Screens

Due to its sterically hindered electrophilic beta-carbons that prevent isopeptidase inhibition and cytotoxicity, 2,6-diphenyl-4H-thiopyran-4-one serves as an appropriate negative control compound in assays designed to identify or characterize electrophilic small molecules that inhibit ubiquitin isopeptidases or induce p53-independent cell death [1]. Researchers can use this compound to establish baseline non-activity thresholds.

Photochemical Precursor for Benzoic Acid Derivatives

In synthetic photochemistry workflows requiring benzoic acid or benzoylacetic acid ester photoproducts, 2,6-diphenyl-4H-thiopyran-4-one offers a defined photochemical pathway. Under UV irradiation in alcohol solvent with oxygen present, the compound cleanly yields these products, whereas under benzene conditions, photoproduct profiles differ from those of pyran-4-one analogs [2].

Scaffold for Chemoselective Oxidation Studies

The differential oxidation behavior of 2,6-diphenyl-4H-thiopyran-4-one compared to its oxygen analog makes it a valuable substrate for studying heteroatom-dependent oxidation mechanisms. Its participation in hydrogen peroxide oxidation—in contrast to the inertness of the pyran analog—provides a model system for investigating heteroatom involvement in redox processes [3].

Building Block for 1,1-Dioxide Derivatization

2,6-Diphenyl-4H-thiopyran-4-one can be converted to its 1,1-dioxide derivative, which expands the synthetic utility of the scaffold. This sulfone derivative has been employed in further synthetic transformations and photochemical reactions with arylacetylenes, providing access to structurally diverse thiopyran-based compounds [4].

Application
Selection Property
Validation Focus
Isopeptidase inhibitor screening assays
Electrophilic inactivity profile
Establish baseline non-activity in viability and isopeptidase assays
Benzoic acid photoproduction
UV photolysis in alcoholic solvent
Formation of benzoic acid/benzoylacetic ester products
Chemoselective oxidation methodology
Sulfur heteroatom reactivity
Reaction with H₂O₂ in neutral medium; O-heterocycle inertness context
Thiopyran-1,1-dioxide synthesis
Convertible thiopyran-4-one core
Conversion to 1,1-dioxide for photochemical diversification

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